molecular formula C25H22INO4 B15204247 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Cat. No.: B15204247
M. Wt: 527.3 g/mol
InChI Key: HTZYQICRFPOZOG-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid typically involves the protection of the amino group using the Fmoc group The process begins with the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group, exposing the free amino group.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved include the specific amino acids and peptide sequences being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • N-((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
  • N-((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tyrosine

Uniqueness

Compared to similar compounds, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is unique due to the presence of the 4-iodophenyl group, which can undergo specific substitution reactions not possible with other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with unique functional properties .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYQICRFPOZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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